3-Bromo-2-methylprop-2-enoyl chloride

Description

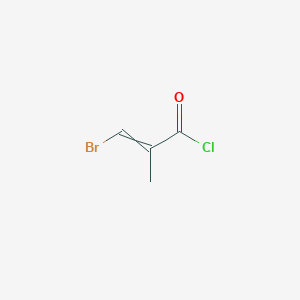

3-Bromo-2-methylprop-2-enoyl chloride is a highly reactive acyl chloride characterized by an α,β-unsaturated carbonyl system with a bromine substituent at the β-position and a methyl group at the α-position. This structure confers unique electrophilic properties, making it valuable in organic synthesis for nucleophilic acyl substitution and conjugate addition reactions.

Properties

CAS No. |

92925-47-8 |

|---|---|

Molecular Formula |

C4H4BrClO |

Molecular Weight |

183.43 g/mol |

IUPAC Name |

3-bromo-2-methylprop-2-enoyl chloride |

InChI |

InChI=1S/C4H4BrClO/c1-3(2-5)4(6)7/h2H,1H3 |

InChI Key |

LTZQWMUBTQNHKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CBr)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylprop-2-enoyl chloride can be synthesized through the reaction of 3-bromo-2-methylprop-2-enoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of thionyl chloride to the acid under controlled temperature and pressure conditions.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Conditions: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Amides: Formed when reacted with amines.

Esters: Formed when reacted with alcohols.

Thioesters: Formed when reacted with thiols.

Scientific Research Applications

3-Bromo-2-methylprop-2-enoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of 3-bromo-2-methylprop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-2-methylbenzoyl Chloride

- Structure: Features a brominated aromatic ring (benzoyl backbone) instead of an α,β-unsaturated enoyl system.

- Reactivity: The aromatic ring stabilizes the carbonyl group, reducing electrophilicity compared to the enoyl system. It is primarily used in Friedel-Crafts acylation and peptide coupling reactions.

- Synthesis : Prepared via thionyl chloride treatment of 3-bromo-2-methylbenzoic acid, similar to standard acyl chloride protocols .

- Applications : Utilized in pharmaceutical intermediates and agrochemicals due to its aromatic stability.

2-Bromo-3-phenylpropanoyl Chloride

- Structure : Contains a saturated brominated aliphatic chain with a phenyl group.

- Reactivity : Lacks the conjugated double bond, limiting participation in cycloaddition reactions. The bromine acts as a leaving group in SN2 reactions.

- Synthesis: Produced from 2-bromo-3-phenylpropanoic acid using thionyl chloride (83% yield), akin to the target compound’s likely preparation .

- Applications : Used in synthesizing α-thioamides and branched aliphatic compounds.

3-Phenylprop-2-enoyl Chloride

- Structure: Shares the α,β-unsaturated enoyl backbone but lacks bromine and methyl substituents.

- Reactivity : The absence of bromine reduces its utility in halogen-specific reactions (e.g., cross-coupling). The methyl group in the target compound enhances steric hindrance, affecting regioselectivity.

- Applications : Primarily employed in polymer chemistry and Michael additions .

Key Research Findings

- Synthetic Advantages: The bromine in this compound enables Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogs like 3-phenylprop-2-enoyl chloride .

- Stability : α,β-unsaturated acyl chlorides are prone to hydrolysis but benefit from stabilization via conjugation, unlike saturated analogs .

- Industrial Relevance: Brominated enoyl chlorides are critical in synthesizing bioactive molecules, such as kinase inhibitors, due to their dual reactivity sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.